molecular formula C23H26N6O3S B11070477 2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol

2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol

Cat. No.: B11070477
M. Wt: 466.6 g/mol
InChI Key: DYSVLVHLRSMYFF-UHFFFAOYSA-N
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Description

2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound featuring a triazolo-phtalazinyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting with the formation of the triazolo-phtalazinyl coreCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and piperazine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL involves the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of a triazolo-phtalazinyl core with a benzenesulfonyl-piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(31,32)28-11-9-27(10-12-28)13-14-30)22-24-25-23-20-6-4-3-5-19(20)17(2)26-29(22)23/h3-8,15,30H,9-14H2,1-2H3

InChI Key

DYSVLVHLRSMYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCN(CC5)CCO

Origin of Product

United States

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